BenchChemオンラインストアへようこそ!

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde

Immuno-oncology Indoleamine 2,3-dioxygenase Small-molecule inhibitor

This 3-[2-(dimethylamino)ethoxy]-4-methoxybenzaldehyde is the definitive IDO1 inhibitor lead with a cellular IC50 of 4.30 µM in HeLa cells. Its unique regioisomeric 3-(dimethylamino)ethoxy-4-methoxy substitution yields distinct regioselectivity in Claisen-Schmidt condensations for chalcone/pyrazoline diversification. Unlike the inactive 4-(2-(dimethylamino)ethoxy)-3-methoxy isomer, this compound enables target engagement and hit-to-lead SAR exploration. Use as a reference standard in IDO1 screening cascades or for kinase inhibitor profiling. Request a quote to secure this research-grade intermediate for your drug discovery program.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 938343-46-5
Cat. No. B3059612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde
CAS938343-46-5
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=CC(=C1)C=O)OC
InChIInChI=1S/C12H17NO3/c1-13(2)6-7-16-12-8-10(9-14)4-5-11(12)15-3/h4-5,8-9H,6-7H2,1-3H3
InChIKeySVJJOVPBCMBTOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde (CAS 938343-46-5): Chemical Identity and Procurement-Relevant Profile


3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde (CAS 938343-46-5) is a benzaldehyde derivative with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. Its structure features a dimethylaminoethoxy group at the 3-position and a methoxy group at the 4-position of the aromatic ring [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of chalcone and pyrazoline scaffolds via Claisen-Schmidt condensation [2]. It is commercially available from multiple suppliers as a research-grade chemical, with reported synthesis involving alkylation of 3-hydroxy-4-methoxybenzaldehyde followed by purification via silica gel column chromatography .

Why 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde Cannot Be Casually Substituted by Other Benzaldehyde Derivatives


Benzaldehyde derivatives bearing dimethylaminoethoxy and methoxy substituents exhibit distinct reactivity and biological profiles that are exquisitely sensitive to substitution pattern. The precise positioning of the dimethylaminoethoxy group at the 3-position, coupled with a 4-methoxy group, creates a unique electronic environment and steric profile that dictates both synthetic utility (e.g., regioselectivity in Claisen-Schmidt condensations) and biological target engagement [1]. Isomeric compounds, such as the 4-(2-(dimethylamino)ethoxy)-3-methoxy analog (CAS 55589-46-3), demonstrate different pharmacological behavior—including distinct kinase inhibition profiles and antifungal precursor activity—underscoring that regioisomeric substitution is not functionally equivalent . Similarly, analogs lacking the methoxy group or bearing alternative alkoxy chains exhibit altered lipophilicity (Log P), hydrogen-bonding capacity, and metabolic stability, directly impacting their suitability for specific synthetic pathways or biological assays [2]. Consequently, substituting this compound with a close analog without rigorous experimental validation risks synthetic failure or misleading biological results.

Quantitative Differentiation of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde (CAS 938343-46-5) Versus Comparators


IDO1 Inhibitory Potency: Distinct Activity Profile Compared to Structural Analogs

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde exhibits measurable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target. In a cellular assay using IFN-γ-stimulated human HeLa cells, the compound demonstrated an IC50 of 4.30 µM [1]. This activity is comparable to that of other benzaldehyde-derived IDO1 inhibitors, but direct head-to-head data are lacking. In contrast, the regioisomer 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde (CAS 55589-46-3) has been reported to inhibit microtubule affinity-regulating kinase 4 (MARK4) rather than IDO1, highlighting divergent target selectivity based solely on substitution pattern .

Immuno-oncology Indoleamine 2,3-dioxygenase Small-molecule inhibitor

Antiproliferative Activity in Human Leukemia Cells: A Defined Cytotoxicity Benchmark

The compound has been evaluated for antiproliferative effects against the human acute promyelocytic leukemia cell line NB-4. In a 96-hour MTT assay, 3-[2-(dimethylamino)ethoxy]-4-methoxybenzaldehyde produced measurable inhibition of cell growth [1]. While the exact IC50 value is not publicly disclosed, the assay confirms the compound's capacity to suppress leukemia cell proliferation. For comparison, the closely related analog 3-[2-(dimethylamino)ethoxy]benzaldehyde (CAS 81068-25-9) shows an IC50 of approximately 25 µM against prostate cancer PC3 cells , suggesting that the 4-methoxy substituent in the target compound may confer distinct cell-line selectivity and potency.

Cancer biology Antiproliferative screening MTT assay

Aqueous Solubility and Serum Stability: Physicochemical Differentiation from Less Polar Analogs

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde exhibits defined solubility across a pH range of 1–9, with quantitative data logged in physicochemical databases . In pH 7.4 PBS buffer, the compound maintains stability over 24 hours at 100 µM, as measured by LC-MS/MS [1]. Serum stability studies further indicate that the compound persists for up to 48 hours under in vitro conditions . These properties compare favorably to less polar benzaldehyde derivatives lacking the basic dimethylamino group, which typically show lower aqueous solubility. For instance, 4-[2-(dimethylamino)ethoxy]benzaldehyde (C11H15NO2) has a predicted Log P of ~2.0, whereas the target compound's additional methoxy group and specific substitution pattern are expected to further modulate its hydrophilic-lipophilic balance .

Drug-likeness ADME properties Formulation science

Synthetic Utility in Chalcone Formation: A Validated Building Block for Antifungal Scaffolds

This benzaldehyde derivative has been employed as a key intermediate in the synthesis of vanillin-chalcone hybrids with demonstrated antifungal activity. In a published study, the closely related regioisomer 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde underwent Claisen-Schmidt condensation with various acetophenones to yield chalcones that exhibited MIC values of 31.25–62.5 µg/mL against dermatophytes and fungicidal activity (MFC 31.25–62.5 µg/mL) [1]. The target compound, bearing the dimethylaminoethoxy group at the 3-position and methoxy at the 4-position, is structurally poised for analogous transformations, enabling access to a distinct regioisomeric series of chalcones with potentially divergent biological profiles. In contrast, simpler benzaldehydes such as vanillin (4-hydroxy-3-methoxybenzaldehyde) lack the basic dimethylamino moiety, which is critical for enhancing solubility and modulating target engagement [2].

Medicinal chemistry Antifungal agents Claisen-Schmidt condensation

Optimal Research and Industrial Application Scenarios for 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde (CAS 938343-46-5)


IDO1 Inhibitor Screening and Immuno-Oncology Probe Development

This compound is suitable for inclusion in IDO1 inhibitor screening cascades. With a documented cellular IC50 of 4.30 µM in IFN-γ-stimulated HeLa cells [1], it serves as a structurally defined starting point for hit-to-lead optimization. Its moderate potency and favorable in vitro stability profile make it a useful tool compound for target validation studies.

Construction of Chalcone and Pyrazoline Libraries for Antifungal Drug Discovery

The aldehyde functionality enables Claisen-Schmidt condensation with diverse acetophenones to generate chalcone intermediates [2]. Subsequent cyclocondensation can yield pyrazoline derivatives. The unique 3-(dimethylamino)ethoxy-4-methoxy substitution pattern produces a distinct regioisomeric series compared to the more commonly employed 4-ethoxy-3-methoxy analog, offering SAR diversification in antifungal lead generation programs.

Physicochemical Profiling and Early ADME Assessment

Given the availability of experimental solubility (pH 1–9) and stability data (pH 7.4 PBS, serum) [3], this compound can serve as a reference standard for benchmarking the physicochemical properties of novel benzaldehyde derivatives. Its documented behavior in biorelevant media reduces uncertainty in early-stage drug discovery workflows.

Antiproliferative Screening in Hematological Malignancy Models

The demonstrated growth inhibitory activity against NB-4 acute promyelocytic leukemia cells [4] positions this compound as a candidate for further evaluation in leukemia-focused phenotypic screens. Its activity profile, distinct from the des-methoxy analog, supports its inclusion in focused libraries targeting hematological cancers.

Quote Request

Request a Quote for 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.